molecular formula C13H16FNO2 B2923367 N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2361641-17-8

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide

Cat. No.: B2923367
CAS No.: 2361641-17-8
M. Wt: 237.274
InChI Key: WCESQBGNRNHAIZ-UHFFFAOYSA-N
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Description

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule may be limited, its structure suggests potential as a key intermediate or building block in the synthesis of more complex therapeutic agents. The compound features both a fluoro-methoxyphenyl group and an acrylamide moiety, structural motifs commonly found in the development of small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) . Similar structural elements, particularly the 3-fluoro-4-methoxy substitution pattern, have been investigated in other contexts for their ability to enhance the potency of pharmaceutical compounds, such as broad-spectrum antiviral lipid prodrugs . Researchers may explore its application in developing targeted protein degraders or kinase inhibitors, given the prevalence of acrylamides in covalent inhibitor design. This product is provided for research purposes as a high-purity solid. It is intended for use in laboratory settings only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Handle with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-5-12(16)15-13(2,3)9-6-7-11(17-4)10(14)8-9/h5-8H,1H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCESQBGNRNHAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with isopropylmagnesium chloride to form the corresponding alcohol.

    Oxidation: The intermediate alcohol is then oxidized to form the ketone.

    Amidation: The ketone undergoes an amidation reaction with prop-2-enamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The prop-2-enamide moiety may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Source
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide C₁₄H₁₇FNO₂ 3-Fluoro, 4-methoxy phenyl Not explicitly reported; inferred kinase/anti-inflammatory potential
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)prop-2-enamide C₁₉H₂₁NO₅ 3,4-Dihydroxy phenyl, 4-ethoxy phenyl Anti-inflammatory (IC₅₀ = 17.00 μM)
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (N-trans-feruloyltyramine) C₁₈H₁₉NO₄ 4-Hydroxy-3-methoxy phenyl, 4-hydroxy phenethyl Antioxidant, anti-inflammatory
N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 3-Chloro-4-fluoro phenyl, 4-isobutyl phenyl Not reported; structural similarity to kinase inhibitors
N-trans-Coumaroyltyramine C₁₇H₁₇NO₃ 4-Hydroxy phenyl, 4-hydroxy phenethyl Anti-cancer, anti-inflammatory

Key Observations :

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., F, Cl) : The 3-fluoro substituent in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors like AZD9291 .
  • Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 4-OCH₃ in the target compound) improve lipophilicity and membrane permeability compared to polar hydroxy groups (e.g., in N-trans-feruloyltyramine) .
  • Branched Alkyl Chains : Compounds with bulky substituents (e.g., 4-isobutyl in ) may exhibit steric hindrance, reducing binding efficiency but improving selectivity.

Biological Activity Trends :

  • Anti-inflammatory activity is prominent in analogs with dihydroxyphenyl or 4-hydroxy-3-methoxyphenyl groups (e.g., IC₅₀ = 17.00 μM for compound 2 in ).
  • Kinase Inhibition : Prop-2-enamide derivatives with halogenated aryl groups (e.g., AZD9291, CO-1686) are potent EGFR inhibitors, suggesting the target compound may share similar mechanisms .

Pharmacokinetic Properties :

  • Lipophilicity : Calculated LogP values (estimated via software) suggest the target compound (LogP ~2.5) is more lipophilic than hydroxy-substituted analogs (e.g., N-trans-feruloyltyramine, LogP ~1.8), favoring blood-brain barrier penetration .

Biological Activity

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide, with the CAS number 2361641-17-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H16FNO2C_{13}H_{16}FNO_{2}, with a molecular weight of 237.27 g/mol. The compound features a fluoro and methoxy-substituted phenyl group linked to a propan-2-yl chain and a prop-2-enamide moiety, which may contribute to its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups enhances binding affinity to active sites, potentially modulating enzyme activity or receptor signaling pathways. The prop-2-enamide structure may facilitate interactions with biological macromolecules, enhancing its bioactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated significant cytotoxicity with IC50 values of 21.00 μM and 26.10 μM, respectively .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. Molecular docking studies have indicated that it can effectively bind to the vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy .
  • Anti-inflammatory Activity : Although less documented, there are indications that similar compounds in this class may exhibit anti-inflammatory properties, which could be explored further in future research.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
CytotoxicityHepG2 (Liver Cancer)21.00 μM
CytotoxicityMCF-7 (Breast Cancer)26.10 μM
Enzyme InhibitionVEGFR-265 nM

Case Study: VEGFR-2 Inhibition

A detailed study focused on the compound's interaction with VEGFR-2 revealed that it fits well into the ATP-binding site of the receptor, forming critical hydrogen bonds with key amino acid residues such as Asp1044 and Glu883. This interaction is crucial for inhibiting the receptor's activity, which is vital for tumor angiogenesis .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
  • Formation of Intermediate : A Grignard reaction with isopropylmagnesium chloride forms the corresponding alcohol.
  • Oxidation : The intermediate alcohol is oxidized to form a ketone.
  • Amidation : The ketone undergoes an amidation reaction with prop-2-enamide to yield the final product.

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